Diethenyl phenyl phosphate
Description
These compounds share a phenyl group bonded to a phosphate moiety, with variations in alkyl/aryl substituents influencing their physicochemical properties and applications. Applications range from electrocatalysis to flame retardancy, as highlighted in the evidence .
Properties
CAS No. |
67360-52-5 |
|---|---|
Molecular Formula |
C10H11O4P |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
bis(ethenyl) phenyl phosphate |
InChI |
InChI=1S/C10H11O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h3-9H,1-2H2 |
InChI Key |
HVZZOPZLPHALDI-UHFFFAOYSA-N |
Canonical SMILES |
C=COP(=O)(OC=C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethenyl phenyl phosphate typically involves the reaction of phenol with phosphorus oxychloride, followed by the addition of ethenyl groups. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Diethenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: The ethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethenyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethenyl phenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical in regulating various biological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
The substituents on the phosphate group significantly alter molecular weight, polarity, and reactivity:
Research Findings and Mechanistic Insights
Synergistic Effects in Electrocatalysis
- Ph−PO₄ layers on GC electrodes reduce Pd nanoparticle size and optimize electron density, lowering H⁺ adsorption barriers . XPS analysis confirms the presence of P=O and C-O-P bonds critical for stabilizing nanoparticles .
- Charge Transfer: Electrochemical grafting of phenyl phosphate layers reduces charge during Pd deposition (from -0.45 C/cm² on bare GC to -0.05 C/cm² on modified GC), indicating controlled nanoparticle growth .
Stability and Performance
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